(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Chiral purity Enantiomer differentiation Optical rotation

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, also referred to as Boc-4-fluoro-D-β-homophenylalanine or Boc-(R)-3-amino-4-(4-fluorophenyl)butyric acid, is a chiral N-Boc-protected β-amino acid derivative bearing a para-fluorophenyl substituent. It is formally classified as a sitagliptin process-related impurity (Sitagliptin Impurity and simultaneously serves as a protected intermediate building block for the synthesis of DPP-4 inhibitor analogs.

Molecular Formula C15H20FNO4
Molecular Weight 297.32 g/mol
CAS No. 218609-00-8
Cat. No. B3116648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid
CAS218609-00-8
Molecular FormulaC15H20FNO4
Molecular Weight297.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)CC(=O)O
InChIInChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
InChIKeyKEGMJLZICKHWIR-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid (CAS 218609-00-8) for Sitagliptin-Related R&D


(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, also referred to as Boc-4-fluoro-D-β-homophenylalanine or Boc-(R)-3-amino-4-(4-fluorophenyl)butyric acid, is a chiral N-Boc-protected β-amino acid derivative bearing a para-fluorophenyl substituent [1]. It is formally classified as a sitagliptin process-related impurity (Sitagliptin Impurity 20) and simultaneously serves as a protected intermediate building block for the synthesis of DPP-4 inhibitor analogs . The compound is supplied with validated analytical characterization data suitable for regulatory ANDA/DMF impurity profiling and QC method development [2].

Why Generic Substitution Fails for (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid: Enantiomer, Regioisomer, and Protecting-Group Sensitivity


This compound cannot be readily interchanged with its (S)-enantiomer (CAS 218608-97-0), the 3-fluoro regioisomer (CAS 331763-66-7), or the non-fluorinated analog (CAS 101555-61-7) because the specific (R)-configuration, the para-fluorine position, and the Boc-protected β-amino acid backbone jointly determine its utility as both a sitagliptin impurity reference standard and a chiral building block for DPP-4 inhibitor synthesis [1]. Substituting the (S)-enantiomer reverses the optical rotation sign and would invalidate chiral chromatographic method specificity; changing the fluorine position alters the impurity profile relative to the sitagliptin pharmacophore; and using the free amine instead of the Boc-protected form introduces an unprotected nucleophile incompatible with downstream peptide coupling steps [2][3].

Quantitative Differentiation Evidence for (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid (CAS 218609-00-8)


Enantiomeric Identity: Optical Rotation Head-to-Head Comparison vs. (S)-Enantiomer

The (R)-enantiomer (target compound) exhibits a specific optical rotation of [α]D25 = +16.0 ± 2° (c=1, EtOH) . In contrast, the (S)-enantiomer (Boc-(S)-3-amino-4-(4-fluorophenyl)butyric acid, CAS 218608-97-0) shows [α]D25 = -15 ± 2° (c=1, EtOH) [1]. The sign inversion unambiguously distinguishes the two antipodes and is critical for confirming enantiomeric identity in chiral HPLC method development for sitagliptin impurity profiling.

Chiral purity Enantiomer differentiation Optical rotation

Fluorine Substitution Position: 4-Fluoro vs. Non-Fluorinated Analog Comparison and SAR Context

The para-fluoro substituent on the phenyl ring of the target compound is structurally distinct from the non-fluorinated Boc-D-β-homophenylalanine (CAS 101555-61-7). Published SAR studies on β-homophenylalanine-based DPP-4 inhibitors demonstrate that fluorine substitution on the phenyl ring is essential for potency: the 2,5-difluoro and 2,4,5-trifluoro analogs achieve IC50 values of 270 nM and 119 nM respectively against DP-IV [1]. While the 4-fluoro mono-substituted pattern of the target compound represents a distinct impurity/ building block, the class-level inference is that fluorine position and count directly modulate target binding and metabolic stability [2]. The non-fluorinated analog (CAS 101555-61-7, MW 279.33) has a lower molecular weight and different lipophilicity (no fluorine), altering its chromatographic retention and reactivity profile .

Fluorine SAR DPP-4 inhibition β-Homophenylalanine

Regulatory Impurity Identity: Sitagliptin Impurity 20 vs. Sitagliptin Impurity 19 (Trifluoro Analog) vs. Sitagliptin Related Compound 1 (3-Fluoro)

The target compound is designated as Sitagliptin Impurity 20 (CAS 218609-00-8) and is chemically distinct from Sitagliptin Impurity 19 (Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, CAS 486460-00-8) and Sitagliptin Related Compound 1 (Boc-(R)-3-amino-4-(3-fluorophenyl)butyric acid, CAS 331763-66-7) . Each impurity carries a unique CAS number, molecular identity, and chromatographic retention characteristic. The target compound (4-fluoro) differs from Impurity 19 (2,4,5-trifluoro) by the absence of two fluorine atoms, resulting in a molecular weight of 297.32 vs. 333.31 Da, and from Related Compound 1 by the fluorine position (para vs. meta) . In validated HPLC methods for sitagliptin impurity determination, these compounds exhibit distinct relative retention times (RRTs), and substitution of one impurity reference standard for another would produce incorrect peak identification in QC release testing [1].

Impurity profiling Sitagliptin ANDA Reference standard

Purity Specification: HPLC Purity of Target Compound vs. Industry-Standard Reference Material Requirements

Commercially available batches of the target compound achieve HPLC purity of ≥99% (Thomas Scientific) with individual CoA reported purity of 99.42% [1]. In comparison, the (S)-enantiomer is typically supplied at ≥99% chiral purity, and the 3-fluoro analog is offered at >95% purity . The ≥99% HPLC purity specification for the target compound meets the threshold typically required for use as a reference standard in validated analytical methods, where impurity levels <1% ensure that the reference material itself does not introduce confounding peaks in chromatographic analysis. The full characterization package (1H-NMR consistent with structure, 13C-NMR consistent with structure) supports regulatory documentation for ANDA submissions.

HPLC purity Quality control Reference standard

Physicochemical Properties: Predicted Data vs. Closest Analogs for Chromatographic Method Development

The target compound has predicted density of 1.2±0.1 g/cm³, boiling point of 434.4±45.0 °C (at 760 mmHg), predicted melting point of 144.12°C, and predicted LogP of 3.09 [1]. The 2,4,5-trifluoro analog (CAS 486460-00-8) has a higher predicted density of 1.292 g/cm³, boiling point of 443.1°C, and melting point of 136-138°C . These differences in predicted physicochemical parameters—particularly LogP and density—directly influence chromatographic retention behavior, allowing the target compound to be chromatographically resolved from its fluorinated analogs in reversed-phase HPLC systems. The non-fluorinated analog (CAS 101555-61-7) has a predicted density of 1.139 g/cm³, boiling point of 444.8°C, and melting point of 100-102°C, with an even larger LogP difference due to the absence of fluorine.

Physicochemical properties Chromatographic retention LogP prediction

Protecting Group Strategy: Boc-Protected vs. Free Amine Form for Downstream Synthetic Utility

The target compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the β-amino nitrogen, in contrast to the free amine hydrochloride salt (R)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride (CAS 331763-69-0, MW 233.67) [1]. The Boc group is essential for orthogonal protection strategies in peptide coupling: it prevents unwanted nucleophilic reactions of the amine during condensation with the triazolopyrazine moiety in sitagliptin synthesis [2]. The molecular weight difference (297.32 vs. 233.67 Da, ΔMW = +63.65 Da) corresponds to the Boc group (C5H9O2), and the Boc-protected form is soluble in organic solvents typical of amide coupling conditions (DMF, THF, CH2Cl2), whereas the free amine hydrochloride requires different solubilization and handling conditions . The Boc group can be removed under acidic conditions (TFA or HCl/dioxane) after the key coupling step, a standard strategy in sitagliptin manufacturing processes.

Boc protection Peptide synthesis Sitagliptin intermediate

Best Research and Industrial Application Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid (CAS 218609-00-8)


Sitagliptin ANDA Impurity Reference Standard for HPLC Method Validation

This compound is utilized as Sitagliptin Impurity 20 for analytical method development, method validation (AMV), and quality control (QC) in abbreviated new drug applications (ANDA) for generic sitagliptin products [1]. Its ≥99% HPLC purity, confirmed structural identity by 1H/13C-NMR, and defined optical rotation (+16.0 ± 2°) meet the requirements for a reference standard suitable for system suitability testing, specificity determination, and quantification of this specific process-related impurity in sitagliptin drug substance and finished dosage forms [2]. The validated HPLC method employing an XBridge Phenyl column with acetonitrile/formic acid mobile phase can resolve this impurity from sitagliptin and other related impurities, supporting regulatory submission [3].

Chiral Building Block for DPP-4 Inhibitor Analog Synthesis

The (R)-stereochemistry and Boc-protected β-amino acid backbone make this compound an advanced key intermediate for the synthesis of sitagliptin-related DPP-4 inhibitor analogs [1]. The para-fluorophenyl moiety serves as a scaffold for exploring fluorine SAR in β-homophenylalanine-based inhibitors, where fluorine substitution has been shown to be critical for DPP-4 inhibitory potency and metabolic stability [2]. The Boc group allows direct amide coupling with triazolopyrazine or other heterocyclic amines without additional protection/deprotection steps, streamlining the synthetic route compared to using the free amine form (CAS 331763-69-0) [3].

Enantiomeric Purity Control in Chiral Chromatographic Method Development

The well-characterized optical rotation ([α]D25 = +16.0 ± 2°) and the availability of its (S)-enantiomer ([α]D25 = -15 ± 2°) enable their use as a matched enantiomer pair for developing and validating chiral HPLC or SFC methods for enantiomeric purity determination [1]. This is particularly relevant for quality control of chiral sitagliptin intermediates where enantiomeric excess must be confirmed. The baseline separation of the (R)- and (S)-enantiomers can be used to establish system suitability criteria and to quantify enantiomeric impurity levels in bulk intermediate batches [2].

Quote Request

Request a Quote for (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.